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Introduction: The Criticality of Precise Eprosartan
Quantification
Eprosartan is an angiotensin II receptor blocker (ARB) widely prescribed for the management

of hypertension.[1][2] The therapeutic efficacy and safety of eprosartan are directly linked to its

plasma concentration, making the accurate and precise quantification of this active

pharmaceutical ingredient (API) a cornerstone of pharmaceutical quality control and clinical

bioanalysis. This guide provides a comprehensive comparison of the two most prevalent

analytical methodologies for eprosartan quantification: High-Performance Liquid

Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem

Mass Spectrometry (LC-MS/MS).

As a senior application scientist, this document is designed to move beyond a mere recitation

of protocols. Instead, it offers an in-depth analysis of the underlying principles, experimental

causality, and performance trade-offs of each technique. The aim is to equip researchers,

scientists, and drug development professionals with the necessary insights to select and
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implement the most appropriate eprosartan quantification strategy for their specific analytical

challenges, be it in bulk drug analysis, formulation quality control, or bioequivalence studies.

Methodology 1: High-Performance Liquid
Chromatography with Ultraviolet (HPLC-UV)
Detection
HPLC-UV stands as a robust and widely accessible technique for the quantification of

eprosartan in bulk and pharmaceutical dosage forms.[1][3][4][5] The principle of this method

lies in the separation of eprosartan from potential impurities and excipients on a reversed-

phase column, followed by its detection and quantification based on its ultraviolet absorbance.

Experimental Workflow: HPLC-UV
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Caption: A generalized workflow for the quantification of Eprosartan using HPLC-UV.
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Detailed Experimental Protocol (HPLC-UV)
The following protocol represents a synthesis of commonly employed and validated HPLC-UV

methods for eprosartan quantification.

Preparation of Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer

and an organic solvent. For instance, a combination of potassium dihydrogen

orthophosphate buffer (20mM, pH 3) and acetonitrile in a ratio of 65:35 (v/v) has been shown

to be effective.[3][4] The mobile phase should be filtered through a 0.45 µm membrane filter

and degassed prior to use to prevent pump blockages and baseline noise.

Standard Solution Preparation: Accurately weigh and dissolve eprosartan mesylate

reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Serial

dilutions are then made to prepare working standards across a desired concentration range

(e.g., 5-20 µg/mL).[1]

Sample Preparation (Tablets): Weigh and finely powder a set number of tablets. An amount

of powder equivalent to a single dose of eprosartan is then dissolved in the mobile phase,

sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter to

remove insoluble excipients.[6][7]

Chromatographic Conditions:

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for

the separation.[1][3][4]

Flow Rate: A flow rate of 1.0 to 1.2 mL/min is typical.[3][4]

Detection Wavelength: Eprosartan exhibits significant UV absorbance at approximately

235 nm, making this a suitable wavelength for detection.[3][4][8]

Injection Volume: A 20 µL injection volume is standard.[1]

Validation Parameters (as per ICH Guidelines): The method should be validated for linearity,

accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ)

according to the International Council for Harmonisation (ICH) guidelines.[3][9][10]
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Causality Behind Experimental Choices
Choice of C18 Column: The non-polar nature of the C18 stationary phase provides excellent

retention and separation for the moderately polar eprosartan molecule from polar excipients.

Acidic Mobile Phase: The use of an acidic buffer (e.g., pH 3) ensures that the carboxylic acid

functional groups on the eprosartan molecule are protonated, leading to better retention and

sharper peak shapes on the reversed-phase column.

UV Detection at 235 nm: This wavelength corresponds to a high molar absorptivity for

eprosartan, providing good sensitivity for quantification.

Methodology 2: Liquid Chromatography with
Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as pharmacokinetic studies in plasma or urine, LC-MS/MS

is the gold standard due to its superior sensitivity and selectivity.[11][12] This technique couples

the separation power of HPLC with the highly specific and sensitive detection capabilities of

tandem mass spectrometry.

Experimental Workflow: LC-MS/MS
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Caption: A generalized workflow for the bioanalysis of Eprosartan using LC-MS/MS.
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Detailed Experimental Protocol (LC-MS/MS)
The following protocol outlines a typical approach for the quantification of eprosartan in human

plasma.

Sample Preparation (Protein Precipitation): To a 0.5 mL aliquot of human plasma, add an

internal standard (e.g., a stable isotope-labeled version like Eprosartan-d6).[11][13] Then,

add a protein precipitating agent like acetonitrile, vortex, and centrifuge at high speed to

pellet the precipitated proteins. The clear supernatant is then transferred, evaporated to

dryness under a stream of nitrogen, and reconstituted in the mobile phase.[11][14]

Chromatographic Conditions:

Column: A reversed-phase C18 column is typically used.[11][14]

Mobile Phase: A gradient elution using a mobile phase consisting of 0.5% formic acid in

water and 0.5% formic acid in acetonitrile is common.[14]

Mass Spectrometric Detection:

Ionization: Positive ion electrospray ionization (ESI) is generally employed.[14]

Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode,

which provides high selectivity and sensitivity.[11] Specific precursor-to-product ion

transitions are monitored for both eprosartan and its internal standard.

Calibration and Quantification: Calibration curves are constructed by plotting the peak area

ratio of eprosartan to the internal standard against the concentration of the calibrators.[14]

Causality Behind Experimental Choices
Protein Precipitation: This is a rapid and effective method for removing the bulk of proteins

from plasma samples, which would otherwise interfere with the analysis and damage the

HPLC column.[11]

Stable Isotope-Labeled Internal Standard: The use of an internal standard like Eprosartan-d6

is crucial in LC-MS/MS bioanalysis.[11][13] It co-elutes with the analyte and experiences
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similar matrix effects and ionization suppression, allowing for accurate correction of

variations during sample preparation and analysis.[11][13]

Multiple Reaction Monitoring (MRM): This highly specific detection mode significantly

reduces background noise and interferences from the complex biological matrix, enabling

the quantification of very low concentrations of the drug.[11]

Inter-Laboratory Performance Comparison
The following table summarizes the performance characteristics of various validated HPLC-UV

and LC-MS/MS methods for eprosartan quantification as reported in the literature. This

collation of data provides a basis for an inter-laboratory comparison.

Parameter HPLC-UV Methods LC-MS/MS Methods

Matrix Bulk Drug, Tablets Human Plasma, Urine

Linearity Range
5-20 µg/mL[1], 10-400

µg/mL[15], 6-36 µg/mL[16]

5-2000 ng/mL (Plasma)[14],

0.25-50 µg/mL (Urine)[14]

LOD
0.014 µg/mL[3][4], 0.15

µg/mL[17][18]

Not explicitly reported, but

implied to be lower than LOQ

LOQ
0.042 µg/mL[3][4], 0.45

µg/mL[17][18], 0.5 µg/mL[19]
5 ng/mL (Plasma)[11][14]

Accuracy (% Recovery)
99.92%[4], 99.86-100.92%[15],

100.41-101.54%[6][7]
93.4-102.8%[18][19]

Precision (%RSD) < 2%[6][7][15] < 13%[18][19]

Discussion and Recommendations
The choice between HPLC-UV and LC-MS/MS for eprosartan quantification is primarily

dictated by the analytical context and required sensitivity.

HPLC-UV is a cost-effective, robust, and reliable method that is well-suited for the routine

quality control of bulk eprosartan and its pharmaceutical formulations.[1][3][4] Its sensitivity is

more than adequate for these applications where the drug concentration is high.
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LC-MS/MS is the method of choice for bioanalytical applications due to its significantly lower

limit of quantification and higher selectivity.[11][12] The ability to quantify eprosartan at the

ng/mL level is essential for pharmacokinetic, bioavailability, and bioequivalence studies.[14]

The use of a stable isotope-labeled internal standard further enhances the accuracy and

precision of the method by compensating for matrix effects.[11][13]

In conclusion, for laboratories focused on pharmaceutical quality control, a validated HPLC-UV

method offers a practical and economical solution. For research and clinical laboratories

conducting bioanalysis, the investment in LC-MS/MS instrumentation and expertise is

indispensable for achieving the required sensitivity and accuracy.

References
Ahad, A., Al-Mohizea, A. M., Al-Saleh, A. A., Alwabel, A. S., Aqel, A. J., Al-Qahtani, K. M., &

Al-Jenoobi, F. I. (2016). Validation of a Rapid and Sensitive HPLC-UV Method for the

Quantification of Eprosartan Mesylate in Bulk Drug, TeventenTM and Ultradeformable Lipid

Based Vesicular System. Current Pharmaceutical Analysis, 12(3), 208-213. Available from:

[Link]

Kulsum, S., et al. (2011). VALIDATED RP-HPLC METHOD AS A TOOL FOR THE

ESTIMATION OF EPROSARTAN IN PHARMACEUTICAL DOSAGE FORMS. TSI Journals.

Available from: [Link]

Ahad, A., et al. (2016). Validation of a Rapid and Sensitive HPLC-UV Method for the

Quantification of Eprosartan Mesylate in Bulk Drug, Teventen. Ingenta Connect. Available

from: [Link]

The estimation of Eprosartan mesylate in pharmaceutical dosage forms by RP-HPLC.

ResearchGate. Available from: [Link]

Singh, S., et al. (2011). Study of forced degradation behaviour of eprosartan mesylate and

development of validated stability indicating assay method by UPLC. SEDICI. Available from:

[Link]

Rewar, S. (2015). analytical techniques for estimation of eprosartan mesylate: an overview.

ResearchGate. Available from: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pdf.benchchem.com/12363/Eprosartan_d6_in_Bioanalysis_A_Comparative_Guide_to_Determining_Limits_of_Detection_and_Quantification.pdf
https://www.tandfonline.com/doi/full/10.1080/17576180.2025.2489917?scroll=top&needAccess=true
https://pubmed.ncbi.nlm.nih.gov/17409033/
https://pdf.benchchem.com/12363/Eprosartan_d6_in_Bioanalysis_A_Comparative_Guide_to_Determining_Limits_of_Detection_and_Quantification.pdf
https://pdf.benchchem.com/12363/A_Comparative_Guide_to_Eprosartan_d6_and_Other_Internal_Standards_for_Angiotensin_II_Antagonist_Quantification.pdf
https://www.ingentaconnect.com/content/ben/cpa/2016/00000012/00000003/art00006
https://www.tsijournals.com/articles/validated-rphplc-method-as-a-tool-for-the-estimation-of-eprosartan-in-pharmaceutical-dosage-forms.pdf
https://www.ingentaconnect.com/content/ben/cpa/2016/00000012/00000003/art00006;jsessionid=3j3j3j3j3j3j3.x-ic-live-01
https://www.researchgate.net/publication/283577382_The_estimation_of_Eprosartan_mesylate_in_pharmaceutical_dosage_forms_by_RP-HPLC
http://sedici.unlp.edu.ar/handle/10915/23977
https://www.researchgate.net/publication/276274712_analytical_techniques_for_estimation_of_eprosartan_mesylate_an_overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564548?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Development and validation of HPLC-UV method for the estimation of eprosartan in human

plasma. ResearchGate. Available from: [Link]

Study of Forced Degradation Behaviour of Eprosartan Mesylate and Development of

Validated Stability Indicating Assay Method by UPLC. ResearchGate. Available from: [Link]

Wankhede, S. B., Raka, K. C., Wadkar, S. B., & Chitlange, S. S. (2010). Development and

validation of a high-performance liquid chromatographic method for determination of

eprosartan in bulk drug and tablets. PubMed. Available from: [Link]

Ji, H. Y., Lee, H. W., Kim, Y. H., Lee, H. S., & Lee, K. T. (2007). Determination of eprosartan

in human plasma and urine by LC/MS/MS. PubMed. Available from: [Link]

High Performance Liquid Chromatographic Analysis for Determination of Eprosartan

Mesylate in Bulk Drug. JOCPR. Available from: [Link]

Babu, G. (2017). Method development and validation of Eprosartan Mesylate and its

impurities using reverse phase high-performance liquid chromatography. ResearchGate.

Available from: [Link]

Shah, R. P., Sahu, A., & Singh, S. (2011). Identification and characterization of geometrical

isomeric photo degradation product of eprosartan using LC-MS and LC-NMR. European

Journal of Chemistry. Available from: [Link]

Kumar, M. V., Sri, K. U. B., Ramana, D. V., & Kiran, G. S. (2022). New analytical method

development and validation for estimation of eprosartan and hydrochlorothiazide in bulk and

tablet dosage form by rp-hplc method. ijpar. Available from: [Link]

STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF EPROSARTAN IN

PURE AND PHARMACEUTICAL FORMULATION. ijrps.com. Available from: [Link]

Rewar S. et. al. (2015). RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION

OF EPROSARTAN MESYLATE IN PHARMACEUTICAL PREPARATIONS. Int. J. Res. Dev.

Pharm. L. Sci. Available from: [Link]

Determination of eprosartan in human plasma and urine by LC/MS/MS. ResearchGate.

Available from: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.researchgate.net/publication/287165037_Development_and_validation_of_HPLC-UV_method_for_the_estimation_of_eprosartan_in_human_plasma
https://www.researchgate.net/publication/51061955_Study_of_Forced_Degradation_Behaviour_of_Eprosartan_Mesylate_and_Development_of_Validated_Stability_Indicating_Assay_Method_by_UPLC
https://pubmed.ncbi.nlm.nih.gov/20496515/
https://pubmed.ncbi.nlm.nih.gov/17368920/
https://www.jocpr.com/articles/high-performance-liquid-chromatographic-analysis-for-determination-of-eprosartan-mesylate-in-bulk-drug.pdf
https://www.researchgate.net/publication/318817293_Method_development_and_validation_of_Eprosartan_Mesylate_and_its_impurities_using_reverse_phase_high-performance_liquid_chromatography
https://www.eurjchem.com/index.php/eurjchem/article/view/154
https://www.ijpar.com/wp-content/uploads/2022/10/IJPAR-22-10-22-1.pdf
https://ijrps.com/home/article/view/2014/1722
https://www.srdegroup.com/ijrdpl/index.php/ijrdpl/article/view/293
https://www.researchgate.net/publication/6344930_Determination_of_eprosartan_in_human_plasma_and_urine_by_LCMSMS
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564548?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


SIMULTANEOUS METHOD DEVELOPMENT AND VALIDATION OF EPROSARTAN AND

HYDROCHLORTHIAZIDE IN HUMAN PLASMA BY RPHPLC METHOD. ResearchGate.

Available from: [Link]

Sankar, G., Suthakaran, R., & Kumar, B. V. (2011). Development and Validation of a UV

Spectrophotometric Method for the Simultaneous Estimation of Eprosartan Mesylate and

Hydrochlorothiazide in Bulk and Formulations. PMC - NIH. Available from: [Link]

Patil, S. S., Bhinge, S. D., & Dhabale, P. N. (2010). Novel and validated titrimetric method for

determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations

and its comparison with UV spectrophotometric determination. PMC - NIH. Available from:

[Link]

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from:

[Link]

Bioanalytical Method Development and Validation of Eprosartan Mesylate and

Hydrochlorthiazide using RP-HPLC in Human plasma. ResearchGate. Available from: [Link]

ICH harmonised tripartite guideline - validation of analytical procedures: text and

methodology q2(r1). ema.europa.eu. Available from: [Link]

Bioanalysis of antihypertensive drugs by LC-MS: a fleeting look at the regulatory guidelines

and artificial intelligence. tandfonline.com. Available from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. tsijournals.com [tsijournals.com]

2. researchgate.net [researchgate.net]

3. benthamdirect.com [benthamdirect.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.researchgate.net/publication/334547926_SIMULTANEOUS_METHOD_DEVELOPMENT_AND_VALIDATION_OF_EPROSARTAN_AND_HYDROCHLORTHIAZIDE_IN_HUMAN_PLASMA_BY_RPHPLC_METHOD
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3267272/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3038290/
https://www.amsbiopharma.com/blog/ich-guidelines-analytical-method-validation/
https://www.researchgate.net/publication/323315743_Bioanalytical_Method_Development_and_Validation_of_Eprosartan_Mesylate_and_Hydrochlorthiazide_using_RP-HPLC_in_Human_plasma
https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2323861
https://www.benchchem.com/product/b564548?utm_src=pdf-custom-synthesis#bc-rfq
https://www.tsijournals.com/articles/validated-rphplc-method-as-a-tool-for-the-estimation-of-eprosartan-in-pharmaceutical-dosage-forms.pdf
https://www.researchgate.net/publication/275970815_ANALYTICAL_TECHNIQUES_FOR_ESTIMATION_OF_EPROSARTAN_MESYLATE_AN_OVERVIEW
https://www.benthamdirect.com/content/journals/cpa/10.2174/1573412911666150917195649
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564548?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. ingentaconnect.com [ingentaconnect.com]

5. jocpr.com [jocpr.com]

6. globalresearchonline.net [globalresearchonline.net]

7. ijrdpl.com [ijrdpl.com]

8. researchgate.net [researchgate.net]

9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma
[amsbiopharma.com]

10. database.ich.org [database.ich.org]

11. pdf.benchchem.com [pdf.benchchem.com]

12. tandfonline.com [tandfonline.com]

13. pdf.benchchem.com [pdf.benchchem.com]

14. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Development and validation of a high-performance liquid chromatographic method for
determination of eprosartan in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Development and Validation of a UV Spectrophotometric Method for the Simultaneous
Estimation of Eprosartan Mesylate and Hydrochlorothiazide in Bulk and Formulations - PMC
[pmc.ncbi.nlm.nih.gov]

17. Study of forced degradation behaviour of eprosartan mesylate and development of
validated stability indicating assay method by UPLC [sedici.unlp.edu.ar]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to Inter-Laboratory Quantification
of Eprosartan]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564548/docs#a-comparative-guide-to-inter-
laboratory-quantification-of-eprosartan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.ingentaconnect.com/contentone/ben/cpa/2016/00000012/00000003/art00008?crawler=true
https://www.jocpr.com/articles/high-performance-liquid-chromatographic-analysis-for-determination-of-eprosartan-mesylate-in-bulk-drug-887.html
https://globalresearchonline.net/journalcontents/volume4issue1/Article%20011.pdf
https://ijrdpl.com/index.php/ijrdpl/article/download/474/464/917
https://www.researchgate.net/publication/314121561_Method_development_and_validation_of_Eprosartan_Mesylate_and_its_impurities_using_reverse_phase_high-performance_liquid_chromatography
https://amsbiopharma.com/ich-guidelines-analytical-method/
https://amsbiopharma.com/ich-guidelines-analytical-method/
https://database.ich.org/sites/default/files/Q2%28R1%29%20Guideline.pdf
https://pdf.benchchem.com/12363/Eprosartan_d6_in_Bioanalysis_A_Comparative_Guide_to_Determining_Limits_of_Detection_and_Quantification.pdf
https://www.tandfonline.com/doi/full/10.1080/17576180.2025.2489917?scroll=top&needAccess=true
https://pdf.benchchem.com/12363/A_Comparative_Guide_to_Eprosartan_d6_and_Other_Internal_Standards_for_Angiotensin_II_Antagonist_Quantification.pdf
https://pubmed.ncbi.nlm.nih.gov/17409033/
https://pubmed.ncbi.nlm.nih.gov/17409033/
https://pubmed.ncbi.nlm.nih.gov/21313813/
https://pubmed.ncbi.nlm.nih.gov/21313813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3425070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3425070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3425070/
http://sedici.unlp.edu.ar/handle/10915/8199
http://sedici.unlp.edu.ar/handle/10915/8199
https://www.researchgate.net/publication/210258410_Study_of_Forced_Degradation_Behaviour_of_Eprosartan_Mesylate_and_Development_of_Validated_Stability_Indicating_Assay_Method_by_UPLC
https://www.researchgate.net/publication/288998176_The_estimation_of_Eprosartan_mesylate_in_pharmaceutical_dosage_forms_by_RP-HPLC
https://www.benchchem.com/product/b564548/docs#a-comparative-guide-to-inter-laboratory-quantification-of-eprosartan
https://www.benchchem.com/product/b564548/docs#a-comparative-guide-to-inter-laboratory-quantification-of-eprosartan
https://www.benchchem.com/product/b564548/docs#a-comparative-guide-to-inter-laboratory-quantification-of-eprosartan
https://www.benchchem.com/product/b564548/docs#a-comparative-guide-to-inter-laboratory-quantification-of-eprosartan
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564548?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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